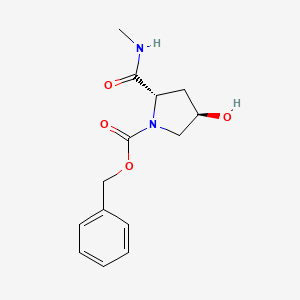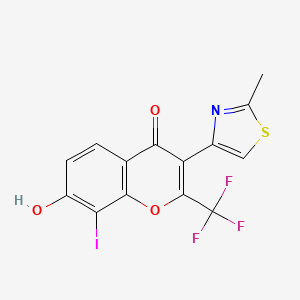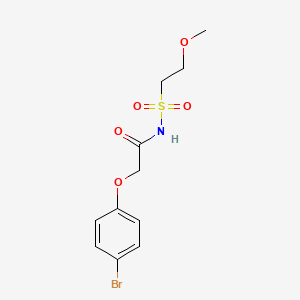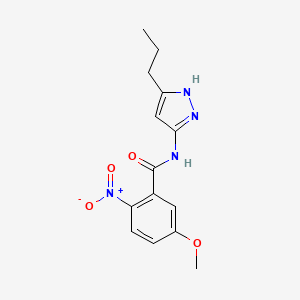![molecular formula C16H25NO B7553317 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
Mechanism of Action
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. In cancer cells, RNA polymerase I transcription is overactive, leading to an increase in rRNA synthesis and ribosome biogenesis. This compound inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in rRNA synthesis and ribosome biogenesis, which selectively kills cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. Additionally, this compound has been shown to inhibit tumor growth and metastasis in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol is its selectivity for cancer cells, which minimizes toxicity on normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness.
Future Directions
There are several future directions for 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the combination of this compound with other anticancer agents to enhance its effectiveness. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans. Finally, the mechanism of action of this compound needs to be further elucidated to identify potential biomarkers for patient selection and to develop new therapeutic strategies.
Synthesis Methods
The synthesis of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol involves a series of chemical reactions, starting with the reaction of 2-cyclohexyl-1-methyl-ethylamine with 4-chloro-3-nitrobenzaldehyde to form the intermediate compound. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-formylphenol to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been extensively studied for its anticancer properties. It has shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is overactive in cancer cells. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancers. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-[(1-cyclohexylpropan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(11-14-7-3-2-4-8-14)17-12-15-9-5-6-10-16(15)18/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBEPDMVHOCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)